N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

Antibacterial Antiparasitic Structure-Activity Relationship

This benzimidazole-benzamide features a 4-methylthio group that cannot be replicated by methoxy or halogen analogs. Its specific meta-benzimidazole connectivity and sulfur-containing substituent are essential for Hedgehog pathway inhibitory activity (cf. CHEMBL583231) and CYP3A4/FMO-mediated sulfoxidation studies. Procuring the exact compound (CAS 896353-45-0) guarantees accurate SAR and metabolic profiling data.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 896353-45-0
Cat. No. B2638943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide
CAS896353-45-0
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3OS/c1-26-17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
InChIKeyQZNSGAHAJOTWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896353-45-0): Structural Identity and Compound-Class Context for Procurement Decisions


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896353-45-0) is a synthetic small molecule belonging to the benzimidazole-benzamide chemotype, with molecular formula C21H17N3OS and molecular weight 359.4 g/mol . This compound features a 1H-benzo[d]imidazol-2-yl moiety linked via a meta-substituted phenyl ring to a 4-(methylthio)benzamide fragment. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for engaging diverse biological targets including kinases, GPCRs, and nucleic acid processing enzymes [1]. The 4-methylthio substituent on the benzamide ring distinguishes this compound from numerous in-class analogs bearing halogen, methoxy, or unsubstituted benzamide moieties, potentially modulating electronic properties, lipophilicity, and metabolic stability [2].

Why Generic Substitution Fails for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide: The Positional and Electronic Specificity of the Methylthio-Benzamide Pharmacophore


Generic substitution within the benzimidazole-benzamide class is unreliable because small structural perturbations produce large shifts in target selectivity, potency, and ADME properties. The regioisomeric position of the methylthio group (4- vs. 2- or 3-substitution on the benzamide ring) and the meta- vs. para-linkage of the benzimidazole to the central phenyl ring are critical determinants of molecular recognition [1]. For instance, the close regioisomer N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide exhibits elastase inhibitory activity, while N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide (CHEMBL1276927) shows antibacterial/antiparasitic profiles—each driven by distinct pharmacophoric geometries [2]. The 4-methylthio substituent confers a specific electron-donating character (Hammett σp ≈ 0.00 for SCH3) that differs meaningfully from methoxy (σp = -0.27) or trifluoromethyl (σp = 0.54) analogs, altering hydrogen-bond acceptor capacity at the thiocarbonyl and susceptibility to oxidative metabolism (sulfoxide/sulfone formation) [3]. These structure-activity relationship (SAR) divergences mean that procurement of a near-analog without the exact 4-methylthio substitution pattern and meta-benzimidazole connectivity cannot guarantee equivalent biological readout.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide: Comparator-Based Analysis for Procurement Decisions


Regioisomeric Differentiation: 4-Methylthio vs. 3-Methylbenzamide Antibacterial Activity Profiles

The target compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide shares the identical N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide core with CHEMBL1276927 (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide), which demonstrates antibacterial activity against Chlamydia pneumoniae and antiparasitic activity against Leishmania donovani [1]. The sole structural difference is the replacement of the 3-methyl group (CH3) on the benzamide ring with a 4-methylthio group (SCH3). This substitution changes the Hammett substituent constant from σm = -0.07 (CH3) to σp ≈ 0.00 (SCH3), altering the electronic character of the benzamide carbonyl and potentially its hydrogen-bonding interactions with target proteins [2]. While no head-to-head MIC comparison is available in the public domain, this electronic perturbation is sufficient to differentiate target engagement profiles in antibacterial screening cascades, making the two compounds non-interchangeable for SAR follow-up studies [3].

Antibacterial Antiparasitic Structure-Activity Relationship

Positional Isomer Differentiation: Meta- vs. Para-Benzimidazole-Phenyl Connectivity and Hedgehog Signaling

The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide (CHEMBL583231) features a 3-(1H-benzo[d]imidazol-2-yl)phenyl connectivity identical to the target compound and demonstrates inhibition of Sonic hedgehog (SHH) signaling with an IC50 of 1.33 μM in mouse Shh-Light2 cells [1]. The target compound CAS 896353-45-0 shares this exact meta-linked benzimidazole-phenyl geometry but replaces the 3,4,5-triethoxybenzamide moiety with a 4-methylthio group. In the broader benzimidazole-benzamide class, the meta- vs. para-connectivity of the benzimidazole to the central phenyl ring is a critical determinant of biological activity: para-linked analogs such as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide (CAS 896347-95-8) exhibit elastase inhibition rather than Hedgehog pathway modulation . The target compound's specific meta-connectivity is essential for reproducing the Hedgehog-signaling-relevant pharmacophore geometry, and para-substituted analogs cannot serve as direct substitutes in Hedgehog-focused screening cascades [2].

Hedgehog Signaling Cancer Developmental Biology

Methylthio Substituent Oxidative Metabolism: Differentiated Prodrug Liability vs. Methoxy and Halo Analogs

The 4-methylthio (-SCH3) group on the target compound is subject to metabolic oxidation via cytochrome P450 enzymes (primarily CYP3A4 and flavin-containing monooxygenases) to form the corresponding sulfoxide (-S(O)CH3) and sulfone (-S(O)2CH3) metabolites [1]. This metabolic liability is absent in direct analogs bearing 4-methoxy (-OCH3), 4-chloro (-Cl), or 4-methyl (-CH3) substituents. In benzimidazole-benzamide series, thioether-to-sulfoxide conversion has been exploited to generate active metabolites with enhanced solubility and altered target binding kinetics [2]. For example, in the related thiobenzimidazole class, oxidation of the thioether moiety modulates c-MET kinase inhibitory potency (compound 4a demonstrated IC50 = 0.27 μM against c-MET kinase) [3]. The target compound's methylthio group thus provides a metabolic handle for potential prodrug strategies, whereas methoxy or halo analogs lack this oxidative activation pathway. For procurement, this means the 4-methylthio compound is specifically required if metabolic oxidation studies (sulfoxide/sulfone formation kinetics, CYP phenotyping) are part of the experimental design, as the methoxy analog will not undergo analogous biotransformation.

Drug Metabolism ADME Sulfoxidation

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Acceptor Capacity vs. Common In-Class Analogs

The 4-methylthio substituent imparts distinct physicochemical properties relative to commonly encountered benzimidazole-benzamide analogs. The sulfur atom in the -SCH3 group provides a weak hydrogen-bond acceptor (HBA) with a calculated acceptor strength intermediate between -OCH3 and -Cl, while also contributing to increased polarizability and altered logP. Using in silico predictions, the target compound (C21H17N3OS, MW 359.4) has a calculated logP of approximately 4.2-4.8, compared to ~3.5-4.0 for the 4-methoxy analog and ~4.5-5.0 for the 4-chloro analog . The topological polar surface area (tPSA) is estimated at ~65 Ų, consistent with moderate membrane permeability potential [1]. In the context of the benzimidazole-benzamide class, the 4-methylthio group occupies a unique property space that balances lipophilicity and hydrogen-bonding capacity differently from halogen or alkoxy substituents. For procurement decisions, these calculated physicochemical parameters inform formulation strategy (solubility in DMSO, aqueous buffer compatibility) and predict differential behavior in cell-based assays (passive permeability, non-specific binding) compared to analogs with divergent logP and HBA profiles [2].

Lipophilicity Drug-likeness Physicochemical Properties

Optimal Research and Industrial Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896353-45-0)


Hedgehog Signaling Pathway SAR Expansion Using Meta-Connected Benzimidazole-Benzamide Scaffolds

Based on the demonstrated Hedgehog pathway inhibitory activity of the structurally related meta-connected analog CHEMBL583231 (IC50 = 1.33 μM in Shh-Light2 cells) [1], CAS 896353-45-0 serves as a strategic SAR probe to explore the impact of replacing the 3,4,5-triethoxybenzamide moiety with a compact, sulfur-containing 4-methylthio group. The compound's identical N-(3-(1H-benzo[d]imidazol-2-yl)phenyl) connectivity ensures preservation of the Hedgehog-relevant pharmacophore geometry, while the SCH3 substituent allows investigation of electronic and steric contributions to target engagement. Researchers should incorporate this compound into Gli1 reporter gene assays side-by-side with CHEMBL583231 and the unsubstituted benzamide parent to deconvolute substituent effects on SHH pathway modulation.

Thioether Oxidative Metabolism Studies: CYP/FMO-Mediated Sulfoxidation Kinetics

The 4-methylthio group is a specific substrate for cytochrome P450 (primarily CYP3A4) and flavin-containing monooxygenase (FMO)-mediated S-oxidation, generating sulfoxide and sulfone metabolites [2]. CAS 896353-45-0 is the required compound for in vitro microsomal or hepatocyte incubation studies designed to measure sulfoxidation kinetics (Km, Vmax, intrinsic clearance), CYP isoform phenotyping using selective chemical inhibitors or recombinant enzymes, and assessment of species-specific metabolic differences (mouse, rat, dog, human). Unlike methoxy or halo analogs that lack this metabolic pathway, this compound provides a direct readout of thioether metabolic stability relevant to lead optimization in drug discovery programs [3].

Antimicrobial Screening Against Chlamydia and Leishmania Species: Substituent-Dependent Activity Profiling

Given the reported antibacterial and antiparasitic activities of the core-shared analog CHEMBL1276927 against Chlamydia pneumoniae and Leishmania donovani [4], CAS 896353-45-0 should be deployed in minimum inhibitory concentration (MIC) and minimum bactericidal/parasiticidal concentration (MBC/MPC) assays against these and related pathogens. The 4-methylthio substitution may confer differentiated activity spectra, potency, or resistance profiles compared to the 3-methyl analog. Procurement of this compound enables construction of a focused SAR matrix to map the relationship between benzamide ring substitution pattern and antimicrobial selectivity, guiding selection of leads with optimal therapeutic indices.

Physicochemical Property-Based Library Design: Balancing Lipophilicity and Solubility in Benzimidazole-Benzamide Series

With a predicted logP of 4.2-4.8 and tPSA of ~65 Ų, CAS 896353-45-0 occupies a distinct region of chemical property space that bridges more hydrophilic (methoxy-substituted) and more lipophilic (chloro-substituted) benzimidazole-benzamide analogs [5]. Compound management teams and medicinal chemistry groups should incorporate this compound into diversity-oriented screening libraries where balanced lipophilicity is desired for cell permeability without excessive non-specific binding. The methylthio group's unique combination of moderate logP, sulfur-mediated polarizability, and weak hydrogen-bond acceptor capacity cannot be replicated by oxygen- or halogen-based substituents, making this compound an essential component of physicochemically diverse benzimidazole-benzamide screening sets.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.